



Application Note: Staurosporine for High-Throughput Screening Assays

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Compound of Interest		
Compound Name:	DC-CPin711	
Cat. No.:	B12403214	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Staurosporine, an alkaloid originally isolated from the bacterium Streptomyces staurosporeus, is a potent and broad-spectrum inhibitor of protein kinases. [1]It functions as a prototypical ATP-competitive inhibitor, binding with high affinity to the ATP-binding site of a wide array of kinases, thereby preventing the transfer of a phosphate group to their respective substrates. [1]While its lack of specificity has limited its therapeutic use, it has become an invaluable tool in research for studying signal transduction pathways and as a positive control in high-throughput screening (HTS) campaigns for novel kinase inhibitors. [1][2]Staurosporine is also widely used to reliably induce apoptosis in various cell lines, making it a crucial reagent for assay development in cancer research. [1][3]

Mechanism of Action: Kinase Inhibition and Apoptosis Induction

Staurosporine's primary mechanism of action is the inhibition of a broad range of protein kinases, including both serine/threonine and tyrosine kinases. [4]Key targets include Protein Kinase C (PKC), Protein Kinase A (PKA), and CaM Kinase II. [5]By occupying the ATP-binding pocket, staurosporine effectively blocks downstream phosphorylation events that are critical for cell signaling, proliferation, and survival.

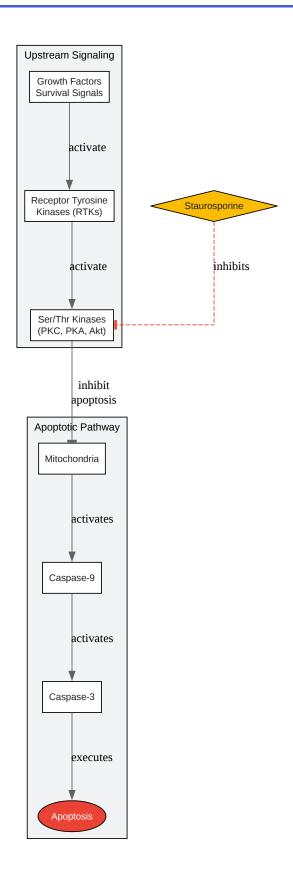


Methodological & Application

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This widespread inhibition of survival signals ultimately leads to the induction of apoptosis. Staurosporine is known to activate the intrinsic apoptotic pathway, a process mediated by the activation of caspases, particularly caspase-3 and caspase-9. [1][6][7]Interestingly, it can trigger caspase-9 activation and apoptosis even in the absence of Apaf-1, a key component of the apoptosome, suggesting a novel mechanism that can be leveraged to overcome certain types of drug resistance in cancer cells. [6]





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Caption: Staurosporine inhibits survival kinases, leading to caspase activation and apoptosis.



Data Presentation: Kinase Inhibitory Profile

Staurosporine exhibits potent inhibitory activity across a wide range of protein kinases. The half-maximal inhibitory concentrations (IC50) are typically in the low nanomolar range.

Kinase Target	IC50 (nM)
Protein Kinase C (PKC)α	2 - 6 [5][8]
c-Fgr	2 [8]
Phosphorylase Kinase	3 [8]
p60v-src Tyrosine Protein Kinase	6
Protein Kinase A (PKA)	7 - 15 [8]
Myosin Light Chain Kinase (MLCK)	21 [5][9]
CaM Kinase II	20 [5]
Syk	16 [5][9]

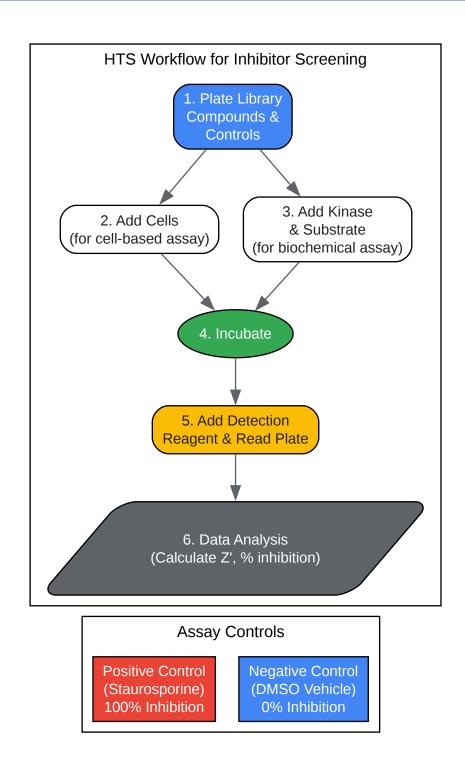
Note: IC50 values can vary depending on assay conditions.

High-Throughput Screening (HTS) Applications

Staurosporine is an ideal control compound for various HTS assays due to its potency and well-characterized effects.

• Kinase Inhibition Assays: It serves as a universal positive control for assays screening for new ATP-competitive kinase inhibitors. Its fluorescence properties can be exploited in displacement assays to evaluate the binding affinity of other small molecules. [4]* Cell Viability and Apoptosis Assays: In cell-based screens, staurosporine is used to establish a maximal response for apoptosis induction or cytotoxicity, allowing for the calculation of Z' factor, a statistical measure of assay quality. [2]* Assay Development and Validation: During the development of new HTS assays, staurosporine helps confirm that the assay can robustly detect the desired biological activity (e.g., kinase inhibition, cell death). [2]





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